Comparative Binding Mode: Mechanism-Based FAAH Inhibition via Ser241 Carbamoylation
The target compound engages FAAH through a mechanism-based, covalent inhibition pathway characteristic of the piperidine/piperazine urea chemotype. Specific biochemical studies on analogous thiadiazole ureas demonstrate that the urea carbonyl reacts with the catalytic Ser241 nucleophile, forming a stable carbamoyl-enzyme adduct. This results in time-dependent, essentially irreversible inhibition [1]. For the closely related 4-chlorobenzyl analog (CAS 2097923-09-4), preincubation experiments confirm irreversible binding kinetics, a property that is structurally conserved within this scaffold and is expected to be retained by the 4-methoxybenzyl derivative [2].
| Evidence Dimension | Inhibition mechanism & binding mode |
|---|---|
| Target Compound Data | Predicted to act as a mechanism-based, covalent FAAH inhibitor targeting Ser241 (based on scaffold conservation). |
| Comparator Or Baseline | Thiadiazolopiperazinyl ureas and the 4-chlorobenzyl piperidine analog (CAS 2097923-09-4) show irreversible, time-dependent FAAH inhibition via Ser241 carbamoylation. |
| Quantified Difference | Not applicable (qualitative mechanistic inference). |
| Conditions | Purified human FAAH enzyme; preincubation assay with LC-MS/MS adduct detection. |
Why This Matters
This covalent mechanism provides prolonged target engagement in vivo, unlike reversible inhibitors, and is a critical criterion for researchers selecting tool compounds for chronic dosing studies.
- [1] Ahn, K. et al. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry, 2007, 46, 13019–13029. View Source
- [2] Gur Maz, T. et al. Development and molecular modeling studies of new thiadiazole piperazine urea derivatives as potential fatty acid amide hydrolase inhibitors. Arch. Pharm. (Weinheim), 2022, 355, e2200082. View Source
